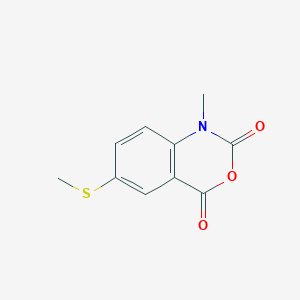![molecular formula C24H34O2 B15161746 2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] CAS No. 868156-24-5](/img/structure/B15161746.png)
2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is a chemical compound with the molecular formula C18H22O2 . It is known for its unique structure, which includes two phenolic groups connected by a central 2-methylpropane-1,1-diyl bridge. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] typically involves the reaction of 4-methyl-6-(propan-2-yl)phenol with 2-methylpropane-1,1-diyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Isobutylidene-bis(4,6-dimethylphenol): Similar structure but with different substituents on the phenolic rings.
4,4’-(propane-2,2-diyl)diphenol: Another compound with a similar central bridge but different phenolic substituents.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is unique due to its specific substituents on the phenolic rings, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Propiedades
Número CAS |
868156-24-5 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxy-5-methyl-3-propan-2-ylphenyl)-2-methylpropyl]-4-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)18-9-16(7)11-20(23(18)25)22(15(5)6)21-12-17(8)10-19(14(3)4)24(21)26/h9-15,22,25-26H,1-8H3 |
Clave InChI |
JEGISYJFFDDYKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C)C(C)C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
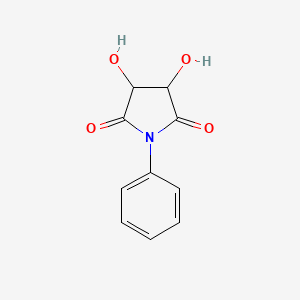

![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
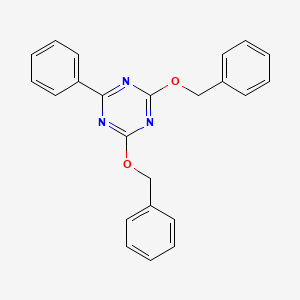
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
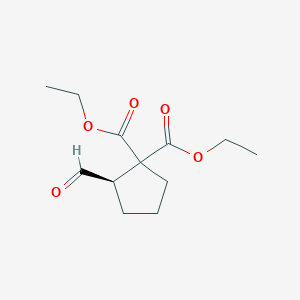
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
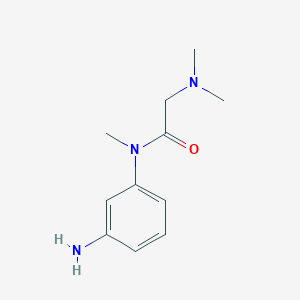
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
